methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is a chemical compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.7 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate typically involves the reaction of 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or ethanol . The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Methyl 4-[(5-fluoropyrimidin-2-yl)oxy]benzoate: Contains a fluorine atom, potentially leading to enhanced stability and different pharmacological properties.
Methyl 4-[(5-iodopyrimidin-2-yl)oxy]benzoate: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the chloropyrimidine and benzoate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
854215-49-9 |
---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.7 |
Purity |
95 |
Origin of Product |
United States |
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